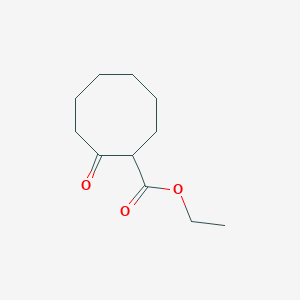

Ethyl 2-oxo-1-cyclooctanecarboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxocyclooctane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCDCHCBNASPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280892 | |

| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4017-56-5 | |

| Record name | 4017-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4017-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-oxo-1-cyclooctanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Cyclic β-Keto Ester

Ethyl 2-oxo-1-cyclooctanecarboxylate is a valuable organic compound featuring a cyclooctanone backbone substituted with an ethoxycarbonyl group at the alpha position.[1] As a member of the β-keto ester class of molecules, its structure is characterized by a ketone and an ester functional group separated by a single carbon, which imparts a unique and highly useful reactivity profile.[2] This arrangement makes the α-proton exceptionally acidic and the molecule a versatile precursor for the synthesis of a wide range of more complex carbocyclic structures. While less commonly cited than its five- and six-membered ring counterparts, the cyclooctane derivative serves as a key building block for creating elaborate molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry.

This guide provides a comprehensive overview of the synthesis, core chemical properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Core Molecular and Physical Properties

Summarizing the fundamental characteristics of the title compound provides a necessary foundation for its application in synthesis.

| Property | Value | Source |

| CAS Number | 4017-56-5 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₈O₃ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Purity | ≥97% (Typical) | [1][3] |

Synthesis via Dieckmann Condensation

The primary and most efficient method for synthesizing this compound is through the Dieckmann condensation, an intramolecular Claisen condensation of a linear diester.[6][7][8] The logical precursor for an eight-membered ring is a ten-carbon dioic acid ester, specifically diethyl sebacate (diethyl decanedioate).

The causality behind this choice of reaction is the ability to form a new carbon-carbon bond intramolecularly, which is essential for creating the cyclic structure. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, to deprotonate one of the α-carbons, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. The subsequent loss of an ethoxide leaving group and a final acidic workup yields the desired cyclic β-keto ester.[9] The formation of five- and six-membered rings is generally most favorable, but the Dieckmann condensation is also an effective route for seven- and eight-membered rings.[6][9]

Caption: Dieckmann condensation workflow for synthesis.

Experimental Protocol: Synthesis (Analogous Method)

This protocol is adapted from standard procedures for Dieckmann condensations.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a reflux condenser and a dropping funnel.

-

Base Formation: Add anhydrous ethanol to the flask, followed by the careful, portion-wise addition of sodium metal (1.1 equivalents). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reactant Addition: Add diethyl sebacate (1.0 equivalent) dropwise to the sodium ethoxide solution.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute aqueous acid (e.g., HCl or H₂SO₄) to a pH of ~6-7.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on its functional groups and the analysis of analogous compounds.[10][11][12][13]

-

¹H NMR: The spectrum is expected to show a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H), characteristic of the ethyl ester group. The numerous methylene protons of the cyclooctane ring would appear as a complex multiplet in the region of ~1.5-2.5 ppm. The single α-proton is a methine proton and would likely appear as a triplet around 3.5 ppm.

-

¹³C NMR: The spectrum would feature two distinct carbonyl signals: one for the ketone (~200-210 ppm) and one for the ester (~170 ppm). The carbon of the -OCH₂- group of the ester would appear around 60 ppm, while the ester's methyl carbon would be near 14 ppm. The α-carbon would be expected around 50-60 ppm, with the remaining six methylene carbons of the ring appearing in the 20-40 ppm range.

-

IR Spectroscopy: The infrared spectrum will be dominated by two strong carbonyl stretching bands. The ketone C=O stretch is expected around 1710-1725 cm⁻¹, and the ester C=O stretch at a slightly higher frequency, around 1735-1750 cm⁻¹. A strong C-O stretch for the ester will also be present in the 1100-1300 cm⁻¹ region.

Core Reactivity and Synthetic Applications

The synthetic utility of cyclic β-keto esters is primarily driven by the acidity of the α-proton located between the two carbonyl groups.[14] This facilitates the formation of a stabilized enolate, which is a potent nucleophile.[15]

Enolate Formation and α-Alkylation

The most common and powerful application of this compound is in C-C bond formation via α-alkylation.[15] Treatment with a moderately strong base, such as sodium ethoxide, readily removes the acidic α-proton to generate a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to install an alkyl group at the C1 position.[15] This reaction provides a versatile method for generating a wide variety of substituted cyclooctanone frameworks.[15]

Caption: General workflow for the α-alkylation reaction.

This protocol is a general procedure adaptable for various alkyl halides.

-

Base Preparation: In a dry, inert-atmosphere flask, prepare a solution of sodium ethoxide in anhydrous ethanol as described in the synthesis protocol.

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C. Add this compound (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[15]

-

Alkylation: Add the desired alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature.[15]

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours or until TLC indicates consumption of the starting material.[15]

-

Workup and Purification: Cool the reaction, neutralize with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting crude product by vacuum distillation or column chromatography.

Hydrolysis and Decarboxylation

Following α-alkylation, the ethoxycarbonyl group can be removed through a sequence of hydrolysis and decarboxylation to yield a 2-substituted cyclooctanone.[16] This is a fundamental transformation that makes β-keto esters such powerful synthetic intermediates.[16]

The process typically involves saponification (base-catalyzed hydrolysis) of the ester to a carboxylate salt, followed by acidification. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates) upon gentle heating to furnish the corresponding ketone.[16][17]

Caption: Pathway for hydrolysis and decarboxylation.

-

Saponification: In a round-bottom flask, dissolve the α-alkylated β-keto ester in methanol or ethanol. Add an aqueous solution of sodium or potassium hydroxide (e.g., 1 M NaOH).[17]

-

Hydrolysis: Heat the mixture to reflux until the hydrolysis is complete, as monitored by TLC.[16]

-

Acidification & Decarboxylation: After cooling, carefully acidify the reaction mixture to a pH of 1-2 with a concentrated acid like HCl.[16] Gentle heating may be applied to facilitate the decarboxylation, which is often visible by the evolution of CO₂ gas.[16][17]

-

Workup and Purification: Extract the final ketone product with an organic solvent three times. Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography.[16]

Role in Drug Discovery and Development

While specific applications of this compound in marketed drugs are not prominent, its value lies in its role as a versatile synthetic intermediate. The ability to construct substituted eight-membered ring systems is of significant interest in medicinal chemistry. Carbocyclic scaffolds provide a rigid framework for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors.[16] The methodologies described herein—alkylation followed by decarboxylation—allow for the systematic synthesis of libraries of substituted cyclooctanones, which can be further elaborated to explore structure-activity relationships (SAR) in a drug discovery program.

Conclusion

This compound is a potent and versatile chemical building block. Its core utility is derived from the facile formation of a nucleophilic enolate, enabling the construction of diverse α-substituted cyclooctanone derivatives. A thorough understanding of its synthesis via the Dieckmann condensation and its fundamental reactivity—namely alkylation and decarboxylation—empowers researchers and drug development professionals to leverage this scaffold for the creation of novel and complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the practical application of this valuable reagent.

References

-

El-Sayed, R. (2014). Cyclic β-keto esters: Synthesis and reactions. ResearchGate. Available at: [Link]

-

Fiveable. (n.d.). Cyclic β-Ketoester Definition. Available at: [Link]

-

Butler, R. N., & O'Donohue, A. M. (1982). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1, 1387-1394. Available at: [Link]

-

Mayr, H., et al. (2015). Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions. European Journal of Organic Chemistry, 2015(35), 7736-7746. Available at: [Link]

-

Molekula. (n.d.). CAS 4017-56-5: ethyl (1R)-2-oxocyclooctanecarboxylate. Available at: [Link]

-

MolPort. (n.d.). ETHYL 2-OXOCYCLOOCTANE-1-CARBOXYLATE. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Available at: [Link]

-

Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Available at: [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]

-

Wisniewski, S. R., et al. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(17), 4336–4339. Available at: [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 2-oxocyclohexanecarboxylate - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. Available at: [Link]

-

The Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Green Chemistry, 23(1), 380-385. Available at: [Link]

- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

-

ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Available at: [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. Available at: [Link]

-

Scilit. (n.d.). A Facile Alkylation of Ethyl 2-Oxocyclopentanecarboxylate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fiveable.me [fiveable.me]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 4017-56-5: ethyl (1R)-2-oxocyclooctanecarboxylate [cymitquimica.com]

- 5. ETHYL 2-OXOCYCLOOCTANE-1-CARBOXYLATE | CAS 4017-56-5 [matrix-fine-chemicals.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR spectrum [chemicalbook.com]

- 12. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Ethyl 2-oxo-1-cyclooctanecarboxylate (CAS 4017-56-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-1-cyclooctanecarboxylate, a versatile β-keto ester, represents a pivotal scaffold in synthetic organic chemistry. Its unique structural features, combining a medium-sized eight-membered ring with the reactive 1,3-dicarbonyl moiety, make it a valuable intermediate for the synthesis of complex carbocyclic systems. This guide provides a comprehensive technical overview of its synthesis, key chemical transformations, and potential applications in medicinal chemistry and drug discovery. We will delve into the causality behind experimental choices in its synthesis and subsequent reactions, offering field-proven insights and detailed, self-validating protocols. The inherent reactivity of the α-proton and the dual carbonyl functionality allows for a wide range of derivatizations, including alkylations and decarboxylations, opening avenues to novel molecular architectures. This document serves as an in-depth resource for professionals seeking to leverage the synthetic potential of this important building block.

Physicochemical and Spectroscopic Profile

This compound is a high-boiling point liquid, and its identity and purity are typically confirmed through a combination of spectroscopic methods.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4017-56-5 | [1] |

| Molecular Formula | C₁₁H₁₈O₃ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | [2] |

| Boiling Point | 85–87 °C at 0.1 mmHg | [1] |

| Purity (typical) | ≥97% | [1] |

Synthesis of this compound

The synthesis of cyclic β-keto esters can be approached through several methods, with the Dieckmann condensation of a corresponding linear diester being a classical approach.[3] However, for the formation of medium-sized rings like the eight-membered cyclooctanone, intramolecular cyclization can be low-yielding due to competing intermolecular polymerization. A more efficient and reliable method for producing this compound is the acylation of a pre-formed cyclooctanone enolate with diethyl carbonate.[1]

Recommended Synthetic Protocol: Acylation of Cyclooctanone

This procedure, adapted from a validated Organic Syntheses protocol, provides a robust and high-yielding route to the target compound.[1] The causality behind this choice is the circumvention of the challenges associated with the Dieckmann condensation for medium-sized rings.

Reaction Scheme:

Caption: Synthesis of this compound from Cyclooctanone.

Experimental Protocol:

-

Materials:

-

Cyclooctanone

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzene (anhydrous)

-

Diethyl carbonate

-

Hydrochloric acid (concentrated)

-

Sodium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

-

Procedure:

-

Preparation of Sodium Hydride: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion). Wash the sodium hydride with anhydrous benzene (3 x portions) to remove the mineral oil, carefully decanting the benzene washings after each step.

-

Reaction Setup: To the washed sodium hydride, add anhydrous benzene followed by diethyl carbonate. The use of an excess of diethyl carbonate serves as both a reagent and a co-solvent.

-

Enolate Formation and Acylation: Heat the mixture to reflux with vigorous stirring. A solution of cyclooctanone in anhydrous benzene is then added dropwise over a period of 1-2 hours. The reflux is maintained for an additional 4-6 hours to ensure complete reaction. The strong base (NaH) deprotonates the cyclooctanone at the α-position to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of diethyl carbonate in a nucleophilic acyl substitution reaction.

-

Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This neutralizes the excess base and protonates the resulting β-keto ester enolate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with benzene (2 x portions). Combine the organic extracts and wash with water and then with saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the benzene and excess diethyl carbonate.

-

Distillation: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1]

-

Key Chemical Transformations

The synthetic utility of this compound stems from the reactivity of its β-keto ester moiety. The acidic α-proton allows for facile enolate formation, which can then be exploited in various C-C bond-forming reactions.

α-Alkylation

The introduction of alkyl substituents at the α-position is a fundamental transformation that allows for the elaboration of the cyclooctanone scaffold.

Workflow for α-Alkylation:

Caption: General workflow for the α-alkylation of this compound.

Experimental Protocol for α-Alkylation:

-

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Enolate Formation: In a dry flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. Cool the solution to 0 °C. Add this compound dropwise to the cooled solution. The ethoxide acts as a base to deprotonate the acidic α-proton, forming the corresponding sodium enolate.

-

Alkylation: To the enolate solution, add the desired alkyl halide dropwise. The reaction is then allowed to warm to room temperature and may require heating to reflux for several hours to ensure complete alkylation via an SN2 reaction.

-

Work-up and Purification: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography or vacuum distillation.

-

Hydrolysis and Decarboxylation

The ethyl ester group can be removed through hydrolysis followed by decarboxylation to yield a substituted cyclooctanone. This is a powerful sequence for accessing a variety of cyclooctanone derivatives.

Workflow for Decarboxylation:

Caption: Workflow for the hydrolysis and decarboxylation of an α-alkylated derivative.

Experimental Protocol for Acid-Catalyzed Hydrolysis and Decarboxylation:

-

Materials:

-

α-Alkylated this compound

-

Aqueous hydrochloric acid (e.g., 6 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Hydrolysis and Decarboxylation: The α-alkylated β-keto ester is refluxed with aqueous hydrochloric acid. The acidic conditions first hydrolyze the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the corresponding α-alkylated cyclooctanone.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The organic extracts are washed with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic species), and brine. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

While specific drug candidates containing the this compound core are not widely reported in mainstream literature, the structural motifs it possesses are of significant interest in medicinal chemistry.

-

The Cyclooctanone Scaffold: The eight-membered ring provides a unique three-dimensional architecture that can be explored for binding to biological targets. Cyclooctanone derivatives have been investigated for a range of biological activities. For instance, cyclooctanone itself has been used as a starting material in the synthesis of compounds with potential therapeutic applications.[4] Furthermore, various fused heterocyclic systems derived from cyclooctanones have shown promising antimicrobial and anti-inflammatory properties.[4]

-

The β-Keto Ester Moiety: This functional group is a versatile pharmacophore and a key building block in the synthesis of numerous biologically active molecules. β-Keto esters have been shown to possess antibacterial activity, potentially by acting as antagonists of bacterial quorum sensing.[5] Their ability to be readily alkylated and subsequently decarboxylated makes them invaluable in generating libraries of substituted ketones for screening against various therapeutic targets.[6] The synthesis of functionalized δ-hydroxy-β-keto esters has been explored for their anti-inflammatory properties, highlighting the potential of this class of compounds in drug discovery.[7]

The combination of the cyclooctanone ring and the β-keto ester functionality in this compound presents a compelling starting point for the design and synthesis of novel therapeutic agents. The ability to introduce diverse substituents at the α-position allows for the systematic exploration of structure-activity relationships.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis and reactions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Reactivity Hazards: The synthesis involves the use of sodium hydride, which is a highly flammable solid and reacts violently with water. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable building block that offers access to a diverse range of cyclooctanone derivatives. The robust and high-yielding synthesis from cyclooctanone provides a reliable source of this intermediate. Its key chemical transformations, including α-alkylation and decarboxylation, are well-established and allow for the systematic modification of the cyclooctane scaffold. While its direct application in marketed drugs is not yet established, the inherent biological potential of the cyclooctanone and β-keto ester motifs suggests that this compound is a promising starting point for future drug discovery and development programs. This guide has provided the foundational knowledge and practical protocols to enable researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

-

Organic Syntheses (n.d.). 2-carbethoxycyclooctanone. Organic Syntheses Procedure. Available at: [Link]

-

Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6683. Available at: [Link]

-

Wikipedia (n.d.). Thorpe reaction. Available at: [Link]

-

Chem-Station (2014). Thorpe-Ziegler Reaction. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Dieckmann Condensation. Available at: [Link]

-

The Organic Chemistry Tutor (2016). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. Available at: [Link]

-

Fiveable (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Available at: [Link]

-

Wikipedia (n.d.). Dieckmann condensation. Available at: [Link]

-

Chemistry LibreTexts (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(21), 7434. Available at: [Link]

-

Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 117. Available at: [Link]

-

PubChem (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Available at: [Link]

-

Schober, L. J., et al. (2023). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. ChemistryOpen, 12(1), e202200185. Available at: [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

-

Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 117. Available at: [Link]

-

SciSpace (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-oxo-1-cyclooctanecarboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Chemistry of Ethyl 2-Oxo-Cycloalkanecarboxylates

A Note on Scope: This guide focuses on the molecular structure, synthesis, and reactivity of ethyl 2-oxo-cycloalkanecarboxylates. While the initial topic of interest was the cyclooctyl derivative (C8), publicly available scientific data and literature are predominantly centered on the cyclopentyl (C5) and cyclohexyl (C6) analogues. Therefore, this whitepaper will use Ethyl 2-Oxocyclopentanecarboxylate (CAS 611-10-9) and Ethyl 2-Oxocyclohexanecarboxylate (CAS 1655-07-8) as exemplary models to provide a comprehensive and well-supported technical overview of this important class of chemical compounds. The principles discussed are broadly applicable to larger ring systems, including the cyclooctyl variant (CAS 4017-56-5).[1]

Introduction: The Versatile β-Keto Ester Scaffold

Ethyl 2-oxo-cycloalkanecarboxylates are a class of organic compounds characterized by a cycloalkane ring bearing both a ketone and an ethyl ester functional group at adjacent positions. This arrangement classifies them as β-keto esters, a structural motif of significant importance in synthetic organic chemistry. Their value lies in the diverse reactivity imparted by the two carbonyl groups and the acidic α-hydrogen situated between them. This unique functionality makes them powerful intermediates and building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] For instance, Ethyl 2-oxocyclopentanecarboxylate is a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[3][4]

This guide provides an in-depth exploration of the molecular architecture, stereoelectronic properties, synthesis, spectroscopic characterization, and synthetic utility of these compounds, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Molecular Structure and Physicochemical Properties

The core structure of an ethyl 2-oxo-cycloalkanecarboxylate features a cyclic ketone with an ethoxycarbonyl group attached to the α-carbon. A critical aspect of their structure is the phenomenon of keto-enol tautomerism, an equilibrium between the ketone form and the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.[5]

Keto-Enol Tautomerism

The hydrogen on the carbon between the two carbonyl groups (the α-carbon) is significantly acidic due to the electron-withdrawing nature of both the ketone and the ester. This facilitates its removal by a base, or even a polar solvent, to form an enolate, which can then be protonated on the oxygen to yield the enol tautomer. The equilibrium between these two forms is a defining characteristic of β-keto esters.[5]

Caption: Keto-enol tautomerism in ethyl 2-oxo-cycloalkanecarboxylates.

Physicochemical Data Summary

The physical properties of these compounds are influenced by the size of the cycloalkane ring. The cyclopentyl and cyclohexyl derivatives are typically clear, colorless to pale yellow liquids at room temperature.[6][7][8]

| Property | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 2-oxo-1-cyclooctanecarboxylate |

| CAS Number | 611-10-9[9] | 1655-07-8[10] | 4017-56-5[1] |

| Molecular Formula | C₈H₁₂O₃[9] | C₉H₁₄O₃[10] | C₁₁H₁₈O₃[1] |

| Molecular Weight | 156.18 g/mol [6][9] | 170.21 g/mol [10] | 198.26 g/mol [1] |

| Appearance | Clear colorless to pale yellow liquid[2][6] | Colorless to pale yellow liquid[8] | Data not available |

| Boiling Point | 102-104 °C / 11 mmHg | 106 °C / 11 mmHg | Data not available |

| Density | 1.054 g/mL at 25 °C | 1.064 g/mL at 25 °C | Data not available |

| Refractive Index | n20/D 1.452 | n20/D 1.477[11] | Data not available |

Part 2: Synthesis and Mechanistic Considerations

The primary method for synthesizing cyclic β-keto esters is the Dieckmann condensation , an intramolecular version of the Claisen condensation.[12][13][14] This reaction involves the base-catalyzed cyclization of a diester. For instance, diethyl adipate is used to form the five-membered ring of ethyl 2-oxocyclopentanecarboxylate, while diethyl pimelate yields the six-membered ring analogue.[12][15]

The Dieckmann Condensation Mechanism

The causality behind this transformation is a sequence of acid-base and nucleophilic acyl substitution reactions driven by the formation of a stable, deprotonated β-keto ester product.

-

Deprotonation: A strong base (e.g., sodium ethoxide) abstracts an acidic α-proton from one of the ester groups to form an enolate nucleophile.

-

Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

-

Cyclization & Elimination: This nucleophilic attack forms a cyclic tetrahedral intermediate, which then collapses, expelling an ethoxide leaving group to form the cyclic β-keto ester.

-

Final Deprotonation (Driving Force): The newly formed β-keto ester is highly acidic at its new α-position. The expelled ethoxide (or another equivalent of base) rapidly deprotonates this position. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the product.[13]

-

Acidic Workup: A final acidic workup step is required to protonate the resulting enolate and yield the neutral β-keto ester product.

Caption: Mechanism of the Dieckmann Condensation.

Alternative Synthesis: Acylation of Cycloalkanones

An alternative and common laboratory-scale synthesis involves the direct acylation of a pre-formed cycloalkanone. For example, cyclohexanone can be deprotonated to its enolate and then reacted with an acylating agent like diethyl carbonate to yield ethyl 2-oxocyclohexanecarboxylate.[16][17]

Experimental Protocol: Synthesis via Cyclohexanone Acylation[18]

This protocol is a self-validating system; reaction progress can be monitored via TLC, and the final product's identity is confirmed by spectroscopic methods as detailed in Part 3.

-

Preparation: To a flame-dried 1000 mL flask under an inert atmosphere, add diethyl carbonate (1.2 mol) and dry tetrahydrofuran (THF, 150 mL).

-

Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.6 mol) to the stirred solution.

-

Initial Reflux: Heat the mixture to reflux for 1 hour. This step ensures the formation of the active base.

-

Substrate Addition: Prepare a solution of cyclohexanone (0.48 mol) in dry THF (50 mL). Add this solution dropwise to the refluxing mixture over approximately 30 minutes.

-

Reaction: Maintain the reflux for an additional 1.5 hours after the addition is complete.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench by adding 3N hydrochloric acid until the mixture is acidic.

-

Extraction: Transfer the mixture to a separatory funnel, add brine, and extract with dichloromethane (3 x 75 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of ethyl 2-oxo-cycloalkanecarboxylates and for studying the keto-enol equilibrium.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the β-keto ester functionality and the presence of both tautomers.[18][19]

-

Keto Form: Shows two distinct C=O stretching bands: one for the ketone (~1715-1720 cm⁻¹) and one for the saturated ester (~1735-1745 cm⁻¹).[18][20] The ring size affects the ketone frequency; five-membered rings often absorb at a higher wavenumber (e.g., ~1750 cm⁻¹) due to increased ring strain.[21]

-

Enol Form: Characterized by a broad O-H stretch (from the enolic hydroxyl involved in hydrogen bonding) around 3350-2830 cm⁻¹, a conjugated C=O stretch at a lower frequency (~1650-1660 cm⁻¹), and a C=C stretch (~1615-1625 cm⁻¹).[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for detailed structural elucidation.[5]

-

¹H NMR: The spectrum is a composite of signals from both keto and enol forms.

-

Ethyl Group: A characteristic triplet (~1.2-1.3 ppm, 3H) and quartet (~4.1-4.2 ppm, 2H).

-

α-Proton (Keto): A methine proton signal, often a triplet, appears around 3.0-3.5 ppm.

-

Enol Proton: A highly deshielded, broad singlet for the enolic -OH proton, often appearing far downfield (~12 ppm) due to strong intramolecular hydrogen bonding.

-

Cyclic Protons: A complex multiplet region for the -CH₂- groups of the ring, typically between 1.5-2.8 ppm.[6][22]

-

-

¹³C NMR:

-

Carbonyl Carbons: The ketone and ester carbonyl carbons are readily identified in the downfield region of the spectrum (~165-210 ppm). For ethyl 2-oxocyclohexanecarboxylate, signals may appear around 171 ppm (ester C=O) and 205 ppm (ketone C=O).[10][23]

-

Enol Carbons: The enol form will show signals for the C=C bond, typically between 90-160 ppm.

-

α-Carbon: The methine carbon in the keto form appears around 50-60 ppm.

-

Ethyl & Ring Carbons: Signals for the ethyl group (~14 ppm for CH₃, ~61 ppm for OCH₂) and the cycloalkane carbons are found in the upfield region.[6][23]

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns, which can confirm the structure.

-

Molecular Ion (M⁺): The molecular ion peak is often observable.

-

Key Fragmentations: Common fragmentation pathways for esters include:

Part 4: Reactivity and Applications in Drug Discovery

The synthetic utility of ethyl 2-oxo-cycloalkanecarboxylates stems from the reactivity of the acidic α-proton. Deprotonation generates a stabilized enolate that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Key Reactions

-

Alkylation: The enolate can be readily alkylated at the α-position with alkyl halides. This is a cornerstone reaction for introducing substituents.

-

Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group.

-

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems.

-

Krapcho Decarboxylation: The ethoxycarbonyl group can be removed under specific conditions (e.g., heating with NaCl in wet DMSO) after the desired synthetic manipulations are complete.

Application in Loxoprofen Synthesis

A prime example of its application is in the synthesis of Loxoprofen. The process demonstrates the strategic use of the β-keto ester's reactivity.

-

Alkylation: The enolate of ethyl 2-oxocyclopentanecarboxylate is generated with a base (e.g., KOH).[3]

-

C-C Bond Formation: This enolate is reacted with a substituted benzyl halide, such as 2-(4-bromomethylphenyl)propionic acid ester, to form a new carbon-carbon bond at the α-position.[3][29]

-

Hydrolysis and Decarboxylation: The resulting intermediate is then treated with a strong acid (e.g., HBr) to simultaneously hydrolyze the ester and decarboxylate the β-keto acid intermediate, yielding the final Loxoprofen core structure.[3]

Caption: Synthetic pathway to Loxoprofen.

Part 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount.

-

Hazards: These compounds are generally considered combustible liquids.[6] They may cause skin and eye irritation.[2] Inhalation of vapors and direct contact should be avoided.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.

References

-

Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dieckmann Condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reaction and Mechanism of Dieckmann reaction. (n.d.). Physics Wallah. Retrieved from [Link]

-

Dieckmann Condensation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(11), 2943-2947. Retrieved from [Link]

-

Ester infrared spectra. (2015, January 12). Organic Spectroscopy International. Retrieved from [Link]

-

Ethyl 2-oxocyclopentanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. Retrieved from [Link]

-

Ethyl 2-oxocyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels. Retrieved from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). IntechOpen. Retrieved from [Link]

-

Mass Spectra of β-Keto Esters. (n.d.). ResearchGate. Retrieved from [Link]

-

ethyl 2-oxocyclohexanecarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical Properties of Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9). (n.d.). Cheméo. Retrieved from [Link]

-

Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694–1697. Retrieved from [Link]

-

How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? (2019, December 27). Chemistry Stack Exchange. Retrieved from [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Carbonyl compounds - IR spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

-

GCMS Section 6.14 - Fragmentation of Esters. (n.d.). Whitman College. Retrieved from [Link]

- Process for preparing loxoprofen sodium. (2001). Google Patents.

- Process for preparing loxoprofen sodium. (2001). Google Patents.

-

Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Approaches to the synthesis of loxoprofen. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy Lecture Notes. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

- Method for synthesizing loxoprofen sodium. (2009). Google Patents.

- Loxoprofen polymorphs and process for preparation of the same. (2014). Google Patents.

-

Ethyl 4-oxocyclohexanecarboxylate. (n.d.). SpectraBase. Retrieved from [Link]

- Preparation method of ethyl 2-oxocyclopentylacetate. (2013). Google Patents.

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. CN1101802C - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]

- 4. CN1294115A - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 14. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 20. chem.pg.edu.pl [chem.pg.edu.pl]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR [m.chemicalbook.com]

- 23. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR spectrum [chemicalbook.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tdx.cat [tdx.cat]

- 26. people.whitman.edu [people.whitman.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate from Cycloheptanone via Tiffeneau-Demjanov Ring Expansion

Executive Summary: This guide provides an in-depth technical overview of a robust, four-step synthetic route for converting cycloheptanone into ethyl 2-oxo-1-cyclooctanecarboxylate. The core of this transformation is a one-carbon homologation achieved through the Tiffeneau-Demjanov rearrangement, a classic and reliable method for ring expansion in cyclic systems. Subsequent α-carboxylation of the resulting cyclooctanone yields the target β-keto ester. This document furnishes detailed mechanistic explanations, step-by-step experimental protocols, and critical process parameters designed for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Introduction

The synthesis of medium and large-ring carbocycles is a persistent challenge in organic chemistry. This compound, a versatile β-keto ester, serves as a valuable intermediate for the construction of more complex molecular architectures, including natural products and pharmaceutical agents. Its structure allows for a wide range of subsequent chemical modifications at the ketone, the ester, and the active methylene group.

This guide details a classical and effective pathway to this target molecule starting from the readily available cycloheptanone. The key transformation leverages the Tiffeneau-Demjanov rearrangement, a powerful reaction that converts a 1-aminomethyl-cycloalkanol into a ring-expanded ketone upon treatment with nitrous acid.[1][2][3] This reaction, discovered in its modern form by Marc Tiffeneau in 1937, expanded the scope of the earlier Demjanov rearrangement, providing reliable access to seven and eight-membered rings.[1] The overall strategy involves an initial conversion of the starting ketone to the necessary amino alcohol precursor, followed by the core rearrangement and a final functionalization step.

Overall Synthetic Pathway

The synthesis proceeds through four distinct chemical transformations, beginning with the activation of cycloheptanone and culminating in the formation of the target β-keto ester.

Figure 1: Overall experimental workflow from cycloheptanone to the target product.

Mechanistic Insights and Rationale

A thorough understanding of the underlying mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Cyanohydrin Formation

This reaction is a classic nucleophilic addition to a carbonyl group.[4] Hydrogen cyanide (HCN) is a weak acid and therefore a poor source of the required cyanide nucleophile (⁻CN). The reaction is thus catalyzed by the addition of a base or performed by generating HCN in situ from a cyanide salt (e.g., NaCN or KCN) and a mineral acid.[5][6] The cyanide ion attacks the electrophilic carbonyl carbon of cycloheptanone, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by water or undissociated HCN to yield the final cyanohydrin product.

Step 2: Reduction to a β-Amino Alcohol

The nitrile functional group of the cyanohydrin is reduced to a primary amine. This transformation requires a potent reducing agent, as the carbon-nitrogen triple bond is relatively inert. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step, as it is a powerful source of hydride ions (H⁻) that readily reduces nitriles to primary amines.[7] The reaction proceeds via nucleophilic attack of hydride on the nitrile carbon, followed by further reduction and an aqueous workup to protonate the resulting amino group.

Step 3: Tiffeneau-Demjanov Rearrangement

This is the pivotal ring-expansion step. The mechanism begins with the diazotization of the primary amine on the 1-(aminomethyl)cycloheptanol intermediate.[8][9]

-

Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) reacts to form nitrous acid (HONO). The nitrous acid protonates and reacts with the primary amine to form a diazonium ion, an excellent leaving group.[10][11]

-

Carbocation Formation: The diazonium salt is highly unstable and spontaneously eliminates a molecule of dinitrogen gas (N₂), a thermodynamically very favorable process. This results in the formation of a highly reactive primary carbocation.[1][8]

-

1,2-Alkyl Shift (Ring Expansion): The key rearrangement occurs as a C-C bond from the cycloheptane ring migrates to the adjacent carbocation, expanding the ring from seven to eight carbons. This migration is driven by the formation of a more stable, resonance-stabilized oxonium ion, where the positive charge is delocalized onto the oxygen atom.

-

Deprotonation: A water molecule removes a proton from the oxonium ion, yielding the final, neutral cyclooctanone product.

Figure 2: Mechanism of the Tiffeneau-Demjanov rearrangement.

Step 4: α-Carboxylation via Claisen-type Condensation

The final step involves the addition of an ethoxycarbonyl group to the α-position of cyclooctanone. This is achieved through a Claisen-type condensation using diethyl carbonate as the acylating agent.[12][13] A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the α-carbon of cyclooctanone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl carbonate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as the leaving group to furnish the final product, this compound.

Detailed Experimental Protocols

Caution: These procedures involve hazardous materials, including cyanide salts, lithium aluminum hydride, and strong acids/bases. They should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of Cycloheptanone Cyanohydrin

-

To a stirred solution of sodium cyanide (49.0 g, 1.0 mol) in 200 mL of water in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of cycloheptanone (112.2 g, 1.0 mol) in 100 mL of diethyl ether to the cyanide solution.

-

While maintaining the temperature below 10 °C, add concentrated sulfuric acid (54 mL, 1.0 mol) dropwise over 2 hours.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the mixture to warm to room temperature and stir overnight.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude cycloheptanone cyanohydrin, which can be used in the next step without further purification.

Protocol 4.2: Synthesis of 1-(aminomethyl)cycloheptanol

-

Set up a 2 L three-necked flask with a mechanical stirrer, condenser, and dropping funnel under an inert atmosphere (argon or nitrogen).

-

Carefully add lithium aluminum hydride (LiAlH₄) (38.0 g, 1.0 mol) to 500 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C. Add a solution of the crude cycloheptanone cyanohydrin (from step 4.1) in 250 mL of anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (40 mL), followed by 15% aqueous NaOH (40 mL), and finally water (120 mL).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes and concentrate under reduced pressure to afford crude 1-(aminomethyl)cycloheptanol as a viscous oil.

Protocol 4.3: Synthesis of Cyclooctanone (Tiffeneau-Demjanov Rearrangement)

-

Dissolve the crude 1-(aminomethyl)cycloheptanol (143.2 g, ~1.0 mol) in 1 L of 1 M hydrochloric acid in a 3 L beaker, and cool to 0 °C in an ice-salt bath.

-

With vigorous stirring, add a solution of sodium nitrite (NaNO₂) (76.0 g, 1.1 mol) in 250 mL of water dropwise, keeping the temperature strictly between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 200 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure cyclooctanone.

Protocol 4.4: Synthesis of this compound

-

Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 44.0 g, 1.1 mol) in 500 mL of anhydrous THF.

-

Add diethyl carbonate (141.8 g, 1.2 mol) to the suspension.

-

Heat the mixture to reflux. Add a solution of cyclooctanone (126.2 g, 1.0 mol) in 100 mL of anhydrous THF dropwise over 1 hour.

-

Continue refluxing for an additional 4 hours after the addition is complete.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to obtain this compound.

Data Summary

The following table summarizes the key quantitative data for the synthetic sequence.

| Step | Intermediate / Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Cycloheptanone Cyanohydrin | C₈H₁₃NO | 139.19 | ~90% (crude) |

| 2 | 1-(aminomethyl)cycloheptanol | C₈H₁₇NO | 143.23 | ~85% (crude) |

| 3 | Cyclooctanone | C₈H₁₄O | 126.20 | 70-80% |

| 4 | This compound | C₁₁H₁₈O₃ | 198.26 | 75-85% |

Conclusion

The transformation of cycloheptanone to this compound is a prime example of applying classic, powerful reactions to achieve a non-trivial synthetic goal. The four-step sequence, centered around the Tiffeneau-Demjanov ring expansion, provides a reliable and scalable route to an eight-membered carbocyclic system. The final β-keto ester product is a highly versatile building block, poised for further elaboration in complex molecule synthesis. This guide provides the fundamental mechanistic understanding and practical protocols necessary for the successful execution of this valuable synthetic pathway.

References

- Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved from [Link]

- Demjanov rearrangement. (n.d.). Slideshare. Retrieved from [Link]

- Tiffeneau-Demjanov Rearrangement. (n.d.). SynArchive. Retrieved from [Link]

- Demjanov rearrangement. In Wikipedia. Retrieved from [Link]

- How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? (2019, December 27). Chemistry Stack Exchange. Retrieved from [Link]

- 30.3: Tiffeneau-Demjanov Rearrangement. (2016, January 23). Chemistry LibreTexts. Retrieved from [Link]/30%3A_Orbitals_and_Organic_Chemistry_Pericyclic_Reactions/30.03%3A_Tiffeneau-Demjanov_Rearrangement)

- The Demjanov and Tiffeneau-Demjanov Ring Expansions. (n.d.). Organic Reactions. Retrieved from [Link]

- The Demjanov and Tiffeneau‐Demjanov Ring Expansions. (n.d.). ResearchGate. Retrieved from [Link]

- Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024, December 12). PMC - NIH. Retrieved from [Link]

- Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

- Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 14.4: Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]/14%3A_Organonitrogen_Compounds_-_Amines/14.04%3A_Diazotization_of_Amines)

- 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

- Explaining the nucleophilic addition of hydrogen cyanide to carbonyl compounds. (n.d.). Chemguide. Retrieved from [Link]

- nucleophilic addition - carbonyl compounds and hydrogen cyanide. (n.d.). Chemguide. Retrieved from [Link]

- In the given reaction: Cyclohexanone + HCN → A A + LiAlH₄/H₂O → B A and.. (2025, October 15). Filo. Retrieved from [Link]

Sources

- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. organicreactions.org [organicreactions.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. In the given reaction: Cyclohexanone + HCN → A A + LiAlH₄/H₂O → B A and.. [askfilo.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. guidechem.com [guidechem.com]

A Guide to the Spectroscopic Characterization of Ethyl 2-oxo-1-cyclooctanecarboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 2-oxo-1-cyclooctanecarboxylate is a β-keto ester, a class of compounds widely utilized as versatile intermediates in organic synthesis. Their utility stems from the dual reactivity of the ketone and ester functional groups, as well as the acidic α-hydrogen, which allows for a wide range of chemical transformations. Accurate structural elucidation and purity assessment are paramount for their effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental considerations necessary for a thorough characterization. A critical aspect of this molecule's chemistry, its keto-enol tautomerism, will be a central theme, as it profoundly influences the resulting spectra.

The Critical Role of Keto-Enol Tautomerism

β-keto esters like this compound exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is not static; its position is highly sensitive to the molecular environment, particularly the polarity of the solvent.[1][2][3]

-

Keto Form: Contains a ketone and an ester carbonyl group.

-

Enol Form: Features an alcohol (from the enolized ketone) and a carbon-carbon double bond, which is conjugated with the ester carbonyl. This form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

The choice of solvent for analysis, especially for NMR, is therefore not a trivial decision. Non-polar solvents tend to favor the enol form, as they do not disrupt the stabilizing intramolecular hydrogen bond.[3] Conversely, polar, protic solvents can form their own hydrogen bonds with the keto form, shifting the equilibrium in its favor.[2][4] Understanding this dynamic is key to interpreting the spectroscopic data correctly.

Caption: Keto-enol equilibrium of this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for characterizing this compound, as it allows for the direct observation and quantification of both the keto and enol tautomers. The interconversion between tautomers is typically slow on the NMR timescale, resulting in distinct sets of peaks for each form.[4][5]

Expected Chemical Shifts (in CDCl₃, a relatively non-polar solvent):

| Assignment (Keto Form) | Expected δ (ppm) | Multiplicity | Integration |

| -CH₂- (Ester) | ~4.2 | Quartet (q) | 2H |

| -CH- (α-proton) | ~3.4 | Triplet (t) | 1H |

| -CH₂- (Ring, adjacent to C=O) | ~2.5 | Multiplet (m) | 2H |

| -CH₂- (Ring) | ~1.4 - 2.0 | Multiplet (m) | 10H |

| -CH₃ (Ester) | ~1.25 | Triplet (t) | 3H |

| Assignment (Enol Form) | Expected δ (ppm) | Multiplicity | Integration |

| =C-OH (Enolic proton) | ~12.5 | Singlet (s, broad) | 1H |

| -CH₂- (Ester) | ~4.15 | Quartet (q) | 2H |

| -CH₂- (Ring, adjacent to C=C) | ~2.3 | Multiplet (m) | 4H |

| -CH₂- (Ring) | ~1.5 | Multiplet (m) | 8H |

| -CH₃ (Ester) | ~1.2 | Triplet (t) | 3H |

Causality and Interpretation:

-

Enolic Proton (~12.5 ppm): The most downfield signal is characteristic of the enolic hydroxyl proton, a result of strong deshielding from the intramolecular hydrogen bond. Its disappearance upon adding a drop of D₂O is a definitive confirmation.

-

Alpha-Proton (~3.4 ppm): The methine proton alpha to both carbonyls in the keto form is a key diagnostic signal. This signal is absent in the spectrum of the enol form.

-

Quantification: The ratio of the keto to enol form can be calculated by comparing the integration of unique signals, such as the keto α-proton, with a signal from the enol form or a common signal like the ester's ethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Parameters: Use a standard pulse program with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform phase and baseline corrections. Calibrate the spectrum to the TMS signal.

Caption: Workflow for NMR sample preparation and analysis.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, detailing the carbon framework of the molecule. Again, distinct signals are expected for the keto and enol tautomers.

Expected Chemical Shifts (in CDCl₃):

| Assignment (Keto Form) | Expected δ (ppm) |

| C=O (Ketone) | ~205 |

| C=O (Ester) | ~172 |

| -O-CH₂- (Ester) | ~61 |

| -CH- (α-carbon) | ~58 |

| -CH₂- (Ring carbons) | ~25 - 45 |

| -CH₃ (Ester) | ~14 |

| Assignment (Enol Form) | Expected δ (ppm) |

| C=O (Ester) | ~175 |

| =C-OH (Enolic carbon) | ~170 |

| =C- (Ester-conjugated carbon) | ~98 |

| -O-CH₂- (Ester) | ~60 |

| -CH₂- (Ring carbons) | ~22 - 35 |

| -CH₃ (Ester) | ~14 |

Causality and Interpretation:

-

Carbonyl Carbons: The keto form shows two distinct carbonyl signals: the ketone carbon far downfield (~205 ppm) and the ester carbon (~172 ppm).

-

Enol Carbons: In the enol form, the ketone signal is replaced by two sp² carbon signals corresponding to the C=C double bond. The enolic carbon (=C-OH) is significantly deshielded (~170 ppm), while the adjacent carbon is much more shielded (~98 ppm).

-

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ carbons, confirming the assignments made for the complex aliphatic region of the cyclooctane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule and provides clear evidence for the keto-enol equilibrium.

Expected Absorption Bands (Thin Film):

| Wavenumber (cm⁻¹) | Assignment | Comments |

| ~3400 (broad) | O-H stretch | Enol form. Broad due to intramolecular H-bonding. |

| ~2930, 2860 | C-H stretch | Aliphatic CH₂ and CH₃ groups. |

| ~1740 | C=O stretch | Ester carbonyl (Keto form). |

| ~1715 | C=O stretch | Ketone carbonyl (Keto form).[6] |

| ~1655 | C=C stretch | Enol form, conjugated. |

| ~1610 | C=O stretch | Ester carbonyl (Enol form, H-bonded & conjugated). |

| ~1250-1000 | C-O stretch | Strong bands characteristic of the ester group.[6] |

Causality and Interpretation:

The IR spectrum is a composite of both tautomers. The most telling region is the carbonyl stretching region (1600-1800 cm⁻¹).

-

Keto Form: Exhibits two sharp, strong peaks for the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).

-

Enol Form: The presence of the enol is confirmed by a broad O-H stretch around 3400 cm⁻¹ and, most significantly, a shift in the carbonyl absorption. The conjugation and intramolecular hydrogen bonding lower the frequency and broaden the ester carbonyl peak to around 1610 cm⁻¹. A C=C stretch also appears around 1655 cm⁻¹. The relative intensities of the keto C=O peaks versus the enol-related peaks can give a qualitative sense of the equilibrium position in the neat liquid state.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): Place one drop of the neat liquid sample of this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top to create a thin liquid film between the plates.

-

Data Acquisition: Place the assembled plates in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Caption: Workflow for thin-film IR spectroscopy.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula (C₁₁H₁₈O₃, Monoisotopic Mass: 198.1256 Da).[7] Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M]⁺ | 198.1251 |

| [M+H]⁺ | 199.1329 |

| [M+Na]⁺ | 221.1148 |

Source: PubChem CID 227421[7]

Expected Fragmentation Pattern (EI):

The molecular ion peak ([M]⁺) at m/z = 198 should be observable. Key fragmentation pathways for β-keto esters include:

-

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ → m/z = 153

-

Loss of ethanol (-C₂H₅OH): [M - 46]⁺ → m/z = 152

-

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with γ-hydrogens. For the ester, this would lead to a peak at m/z = 128.

-

Cleavage of the cyclooctane ring: This will produce a series of smaller fragment ions.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC).

-

Separation: The GC will separate the compound from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by a 70 eV electron beam in EI mode).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating the mass spectrum.

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. ¹H and ¹³C NMR are essential for definitive structural assignment and for quantifying the keto-enol tautomeric equilibrium, a defining feature of this molecule. IR spectroscopy provides rapid confirmation of key functional groups and qualitative evidence of tautomerism. Finally, mass spectrometry confirms the molecular weight and offers insights into the compound's stability and fragmentation pathways. By understanding the principles behind each technique and the chemical nature of the analyte, researchers can confidently elucidate and verify the structure of this important synthetic intermediate.

References

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]

-

ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-oxocyclooctane-1-carboxylate (C11H18O3). Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. WebBook. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved from [Link]

-

PubMed. (2007). The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-oxocyclohexanecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Caltech. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Ethoxycarbonyl-ethyl)-2-oxocyclohexanecarboxylic acid, ethyl ester. Retrieved from [Link]

-